molecular formula C12H18ClNOS B1662862 Tiletamine hydrochloride CAS No. 14176-50-2

Tiletamine hydrochloride

Cat. No.: B1662862
CAS No.: 14176-50-2
M. Wt: 259.80 g/mol
InChI Key: ZUYKJZQOPXDNOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

Tiletamine hydrochloride is a dissociative anesthetic agent that primarily targets the NMDA (N-methyl-D-aspartate) receptors . These receptors play a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

As an NMDA receptor antagonist, this compound works by binding to the NMDA receptors and blocking their activity . This blockage inhibits the action of the neurotransmitter glutamate, which is involved in transmitting pain signals in the brain and nervous system.

Biochemical Pathways

By blocking NMDA receptors, this compound disrupts the normal functioning of these pathways, leading to its anesthetic effects .

Pharmacokinetics

It is known that the compound is metabolized in the liver and excreted via the kidneys

Result of Action

The primary result of this compound’s action is the induction of anesthesia . By blocking NMDA receptors, this compound inhibits pain signals in the brain and nervous system, leading to a state of anesthesia .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can impact its effectiveness. For example, it is sometimes used in combination with zolazepam to enhance its anesthetic effects . Additionally, factors such as the patient’s health status and the method of administration can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Tiletamine hydrochloride plays a significant role in biochemical reactions by acting as an NMDA receptor antagonist. This compound interacts with NMDA receptors, which are a type of glutamate receptor in the brain. By binding to these receptors, this compound inhibits the action of glutamate, a neurotransmitter involved in excitatory signaling . This inhibition leads to a dissociative anesthetic effect, characterized by analgesia and altered sensory perception .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving NMDA receptors. The inhibition of NMDA receptors by this compound results in decreased excitatory neurotransmission, which can impact gene expression and cellular metabolism . Additionally, this compound has been shown to affect synaptic transmission and direct excitatory responses to amino acids in neuronal cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to NMDA receptors. By acting as a non-competitive antagonist, this compound blocks the ion channel associated with these receptors, preventing the influx of calcium ions . This blockade inhibits the excitatory effects of glutamate, leading to the anesthetic and analgesic properties of the compound . Furthermore, this compound may also interact with other neurotransmitter systems, contributing to its overall pharmacological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors to consider. This compound is known to be stable under normal storage conditions, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies . These studies have shown that prolonged exposure to this compound can lead to alterations in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound induces anesthesia and analgesia without significant adverse effects . At higher doses, the compound can cause toxic effects, including respiratory depression and cardiovascular disturbances . Threshold effects have been observed, where the anesthetic and analgesic properties are achieved at specific dosage levels, while higher doses result in increased toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound is primarily metabolized in the liver, where it undergoes biotransformation by hepatic enzymes . The metabolites are then excreted through the kidneys . The interaction of this compound with hepatic enzymes can influence metabolic flux and metabolite levels, affecting the overall pharmacokinetics of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its pharmacological effects. The compound is transported across cell membranes and distributed to various tissues, including the brain . This compound interacts with transporters and binding proteins, which facilitate its localization and accumulation in specific cellular compartments . This distribution pattern is essential for the compound’s anesthetic and analgesic properties .

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound is known to target NMDA receptors located on the cell membrane . Additionally, this compound may undergo post-translational modifications that direct it to specific compartments or organelles within the cell . These targeting signals play a role in the compound’s pharmacological effects and its interaction with cellular components .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tiletamine hydrochloride is synthesized through a multi-step chemical process. The synthesis begins with the reaction of 2-thiophenecarboxylic acid with ethylamine to form 2-ethylamino-2-thiophenecarboxamide. This intermediate is then cyclized to produce 2-ethylamino-2-(2-thienyl)cyclohexanone, which is subsequently converted to its hydrochloride salt form .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards. The compound is typically produced in sterile conditions to prevent contamination, especially since it is used in injectable forms .

Chemical Reactions Analysis

Types of Reactions: Tiletamine hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of N-oxide derivatives, while reduction can yield secondary amines .

Scientific Research Applications

Tiletamine hydrochloride has a wide range of scientific research applications:

    Chemistry: It is used as a reference standard in analytical chemistry for the development of new anesthetic agents.

    Biology: this compound is used in studies involving NMDA receptor antagonists to understand their role in neurological processes.

    Medicine: It is extensively used in veterinary medicine for anesthesia and immobilization of animals. It is also studied for its potential use in human medicine, particularly in anesthesia and pain management.

    Industry: The compound is used in the pharmaceutical industry for the production of veterinary anesthetics

Comparison with Similar Compounds

Properties

IUPAC Name

2-(ethylamino)-2-thiophen-2-ylcyclohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NOS.ClH/c1-2-13-12(11-7-5-9-15-11)8-4-3-6-10(12)14;/h5,7,9,13H,2-4,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUYKJZQOPXDNOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CS2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

14176-49-9 (Parent)
Record name Tiletamine hydrochloride [USAN:USP]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID6045539
Record name Tiletamine hydrochloride
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Molecular Weight

259.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14176-50-2
Record name Tiletamine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiletamine hydrochloride [USAN:USP]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TILETAMINE HYDROCHLORIDE
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Record name TILETAMINE HYDROCHLORIDE
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Record name Tiletamine hydrochloride
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Record name Cyclohexanone, 2-(ethylamino)-2-(2-thienyl)-, hydrochloride (1:1)
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Record name TILETAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of Tiletamine hydrochloride?

A1: this compound acts primarily as an NMDA receptor antagonist. [] It binds to the NMDA receptor, a glutamate receptor subtype found in the central nervous system, and blocks the binding of glutamate, the primary excitatory neurotransmitter. [] This antagonism disrupts normal neuronal signaling, leading to its anesthetic and analgesic effects.

Q2: What are the downstream effects of this compound’s NMDA receptor antagonism?

A2: this compound’s NMDA receptor antagonism leads to a dissociative anesthetic state characterized by profound analgesia, catalepsy (a trance-like state), and amnesia. [, ] This state is distinct from other anesthetic classes as this compound does not typically depress cardiovascular or respiratory function at clinically relevant doses.

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C12H21ClN2S·HCl, and its molecular weight is 293.28 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: While the provided research excerpts do not delve into specific spectroscopic details, this compound's structure can be analyzed through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These techniques would provide information about the compound's functional groups, bonding patterns, and fragmentation patterns.

Q5: How stable is this compound under various storage conditions?

A5: The provided research focuses on this compound's application as an anesthetic and does not elaborate on its stability under various storage conditions. It’s crucial to refer to the manufacturer's guidelines for information on appropriate storage temperatures, light exposure, and container compatibility to ensure the drug's potency and safety.

Q6: What factors influence the pharmacokinetics of this compound?

A6: Factors influencing the pharmacokinetics of this compound include the species to which it is administered, the route of administration (intramuscular being most common in the studies), the dosage administered, and individual physiological variations. [, , , , , , ] For instance, this compound’s pharmacokinetic parameters in polar bears were found to be similar to those observed in other species. []

Q7: What is the duration of action of this compound?

A7: The duration of action of this compound is dose-dependent and varies significantly between species. [, , , , , , , , , ] Studies highlight a wide range of immobilization times, from approximately 15 minutes in arctic foxes [] to up to 84 minutes in dwarf pigs. []

Q8: In which animal species has this compound been investigated as an anesthetic?

A8: this compound, often in combination with zolazepam hydrochloride (marketed as Telazol or Zoletil), has been studied for its anesthetic effects in a wide range of animal species. The research mentions its use in dwarf pigs, [] two-toed sloths, [] mountain brushtail possums, [, ] grizzly bears, [] Japanese black bears, [] wild dogs, [] red howler monkeys, [] gray wolves, [] agile wallabies, [] polar bears, [, , ] red foxes, [] North American porcupines, [, ] sheep, [] black bears, [, ] giant Chacoan peccaries, [] horses, [] Ethiopian wolves, [] giant otters, [] capuchin monkeys, [] bullfrogs and leopard frogs, [] arctic foxes, [] and rabbits. []

Q9: What are the advantages of using this compound for immobilization in wildlife studies?

A9: this compound, particularly in combination with zolazepam hydrochloride, is favored for immobilizing wildlife in field studies due to several advantages:

  • Rapid Induction: It generally induces immobilization relatively quickly, allowing for efficient handling of animals. [, , , , , , , , ]
  • Predictable Recovery: The drug typically allows for a predictable recovery period, making it safer for both the animals and researchers. [, , , , ]
  • Wide Safety Margin: It exhibits a relatively wide safety margin, reducing the risk of adverse effects, especially compared to some older drugs. [, , , ]
  • Minimal Side Effects: Compared to other immobilizing agents, this compound tends to cause fewer adverse reactions in many species. [, , , ]

Q10: Are there any disadvantages or limitations associated with the use of this compound?

A10: While considered generally safe and effective, this compound does have some limitations:

  • Variable Response: The duration of anesthesia and the degree of muscle relaxation can vary significantly between individuals and species, necessitating careful dosage adjustments. [, , , ]
  • Lack of Analgesia at Lower Doses: While this compound provides excellent analgesia at higher doses, it might not offer sufficient pain relief for all procedures at lower doses. []
  • Potential for Prolonged Recovery: In some cases, particularly with higher doses, this compound can lead to prolonged recovery times, necessitating extended monitoring of the animals. [, , ]

Q11: What safety precautions should be considered when using this compound in research?

A11: Handling and administering this compound necessitates careful adherence to safety protocols:

    Q12: What are the potential risks of this compound to humans?

    A12: this compound, being chemically related to ketamine, carries a risk of abuse and misuse in humans. [, ] There is a documented case of human fatality associated with the combined use of Telazol and ketamine. [] Accidental exposure or intentional misuse can lead to severe adverse effects, including respiratory depression, cardiac arrhythmias, and psychological disturbances.

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